molecular formula C13H23NO3 B2504077 Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1802527-49-6

Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B2504077
CAS RN: 1802527-49-6
M. Wt: 241.331
InChI Key: IGNPZIKVBPDVMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as described in the synthesis of "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate" . This compound serves as a bifunctional intermediate for further selective derivatization on the azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems. Another example is the synthesis of enantiomerically pure "tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate," which was improved by starting from a commercially available chiral lactone and included an epimerization/hydrolysis step to avoid tedious purification .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can include multiple chiral centers. For instance, the molecular structure of "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" was determined using single crystal X-ray diffraction analysis, revealing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . Another compound with a similar structure was found to have a monoclinic space group and contained two diastereomers in a 1:1 ratio in the crystal .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, such as the reaction of "tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate" with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products . The alkylation of "6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones" is another example, yielding different isomers depending on the synthetic method used .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the conformational study of the "3,6-dihydro-2H-1,4-oxazin-2-one" fragment in stereoisomers of "8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione" showed that the crystal structures are stabilized by C-H...O hydrogen bonds, forming chains along specific directions . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Decomposition and Environmental Remediation

  • A study on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor highlights the potential of radio frequency plasma technology for environmental remediation. This research may provide insights into similar applications for related compounds, including the decomposition and conversion of various environmental pollutants (L. Hsieh et al., 2011).

Material Science and Polymer Applications

  • Research on the pervaporation process using polymer membranes for the separation of methanol/methyl tert-butyl ether (MTBE) mixtures offers a glimpse into the use of specific chemical compounds in improving fuel performance and reducing emissions. This review could suggest potential applications of related compounds in material science and fuel purification technologies (A. Pulyalina et al., 2020).

Synthesis of N-Heterocycles

  • A review of the applications of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines offers an overview of asymmetric synthesis techniques, possibly relevant to the synthesis processes involving "Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate". This methodology provides access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, suggesting applications in pharmaceuticals and natural products (R. Philip et al., 2020).

Environmental Pollution and Ecotoxicity

  • Research on 4-tert-Octylphenol's environmental pollution, endocrine interference, and ecotoxicity, while not directly related, provides context for understanding the environmental impact and potential regulatory considerations for similar compounds. This review discusses degradation products, removal techniques, and the compound's interference with endocrine systems, highlighting the importance of assessing the environmental behavior and fate of chemical additives (L. Olaniyan et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNPZIKVBPDVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

CAS RN

1802527-49-6
Record name tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
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